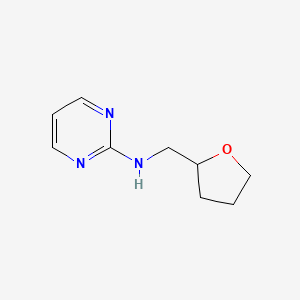

N-(oxolan-2-ylmethyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

New Derivative Synthesis : The synthesis of new N-arylpyrimidin-2-amine derivatives demonstrates the chemical versatility and potential for creating heterocyclic compounds with varied applications. Such compounds were synthesized using optimized Buchwald-Hartwig amination conditions, showcasing moderate to good yields and the adaptability of N-(oxolan-2-ylmethyl)pyrimidin-2-amine for generating new molecules (El-Deeb, Ryu, & Lee, 2008).

Efficient Ligand for Copper-Catalyzed Amination : N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a related compound, was found to be an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature, pointing towards the importance of N-(oxolan-2-ylmethyl)pyrimidin-2-amine in facilitating moderate to excellent yields in catalytic systems with high functional group tolerance (Wang et al., 2015).

Biological Activity and Potential Applications

Insecticidal and Antibacterial Potential : Compounds derived from pyrimidin-2-amine have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, highlighting the broader implications of N-(oxolan-2-ylmethyl)pyrimidin-2-amine derivatives in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Antitumor, Antifungal, and Antibacterial Activities : Synthesis and characterization of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, revealed significant antitumor, antifungal, and antibacterial activities. Such studies underscore the therapeutic potential of compounds based on N-(oxolan-2-ylmethyl)pyrimidin-2-amine, offering insights into their pharmacophore sites for developing new drugs (Titi et al., 2020).

Chemical Transformations and Mechanistic Insights

Oxidation and Corrosion Inhibition : Some pyrimidinic Schiff bases, structurally related to N-(oxolan-2-ylmethyl)pyrimidin-2-amine, have shown efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. This illustrates the compound's potential in industrial applications, particularly in materials science and engineering to prevent corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Predicting Chemical Transformations : Tandem mass spectrometry has been utilized to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, demonstrating the role of N-(oxolan-2-ylmethyl)pyrimidin-2-amine in facilitating understanding of reaction mechanisms and potential chemical transformations in solution (Wang et al., 2006).

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPBWSVZVQRURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxolan-2-ylmethyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2987213.png)

![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)

![ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2987224.png)

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B2987225.png)

![(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2987226.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2987236.png)